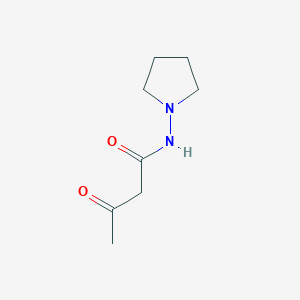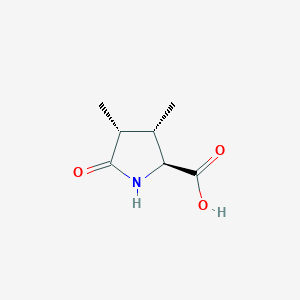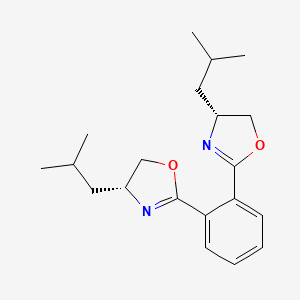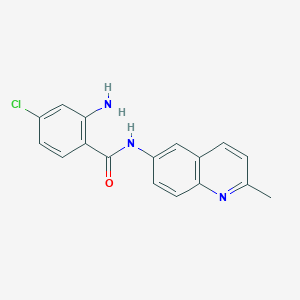![molecular formula C21H11NO4 B12880721 5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione CAS No. 66788-89-4](/img/structure/B12880721.png)
5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione is a complex organic compound with the molecular formula C21H11NO4 and a molecular weight of 341.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an oxazole ring, and an isobenzofuran-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of 2-amino-1-naphthol with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include refluxing in a suitable solvent such as acetic acid or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:
5-(5-(Naphthalen-2-yl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a similar structure but with a different position of the naphthalene ring.
5-(5-(Phenyl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a phenyl group instead of a naphthalene ring.
The uniqueness of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66788-89-4 |
|---|---|
Molecular Formula |
C21H11NO4 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
5-(5-naphthalen-1-yl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C21H11NO4/c23-20-16-9-8-13(10-17(16)21(24)26-20)19-22-11-18(25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChI Key |
NBUHEFOOVPSJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC5=C(C=C4)C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)




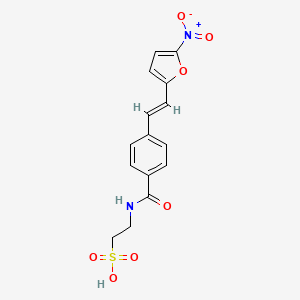
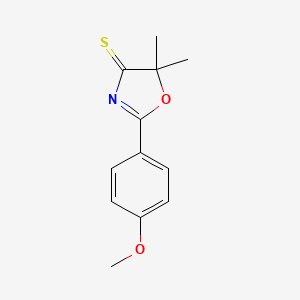
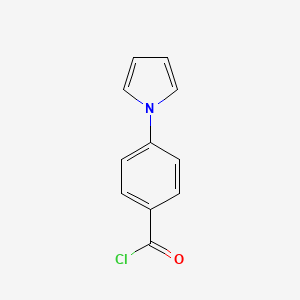
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
